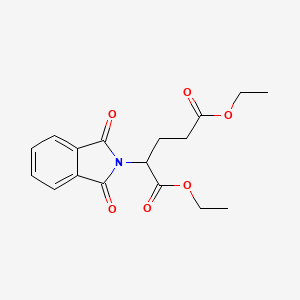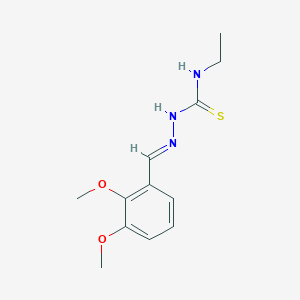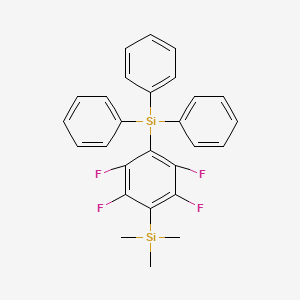
1,2-Di(2,4,6-trimethylphenyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-二(2,4,6-三甲基苯基)乙烷是一种有机化合物,分子式为C20H26。它的特点是两个2,4,6-三甲基苯基基团连接到乙烷骨架上。 这种化合物以其结构复杂性和多个芳环的存在而著称,这些芳环赋予其独特的化学性质 .
准备方法
合成路线和反应条件: 1,2-二(2,4,6-三甲基苯基)乙烷的合成通常涉及在受控条件下,将2,4,6-三甲基苄基氯与合适的乙烷衍生物反应。 一种常用的方法是使用弗里德尔-克拉夫茨烷基化反应,其中三氯化铝催化剂促进目标产物的形成 .
工业生产方法: 该化合物的工业生产可能涉及大规模的弗里德尔-克拉夫茨烷基化过程,利用优化的反应条件来最大限度地提高产率和纯度。 使用连续流反应器和先进的纯化技术确保了1,2-二(2,4,6-三甲基苯基)乙烷在工业规模上的高效生产 .
化学反应分析
反应类型: 1,2-二(2,4,6-三甲基苯基)乙烷会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将芳环转化为更饱和的形式,尽管这种情况不太常见。
常用试剂和条件:
氧化: 高锰酸钾或三氧化铬在酸性条件下。
还原: 钯催化剂作用下的氢气。
主要产物:
氧化: 醌和其他氧化芳香化合物。
还原: 部分或完全氢化的芳环。
取代: 卤代或硝基取代的衍生物.
科学研究应用
1,2-二(2,4,6-三甲基苯基)乙烷在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体,并作为研究芳香取代反应的模型化合物。
生物学: 研究其与生物大分子的潜在相互作用,尽管具体的生物学应用有限。
医学: 探索其在药物开发中的潜在用途,特别是在设计具有特定芳香特性的分子方面。
作用机理
1,2-二(2,4,6-三甲基苯基)乙烷的作用机理主要涉及其通过芳环与其他化学物质的相互作用。该化合物可以参与π-π相互作用、氢键和其他非共价相互作用,这些相互作用影响其反应性和与其他分子的相互作用。 芳环上多个甲基的存在也影响其空间和电子性质,使其在各种化学反应中成为一种用途广泛的化合物 .
类似化合物:
1,2-二苯基乙烷: 缺少1,2-二(2,4,6-三甲基苯基)乙烷中存在的甲基,导致不同的反应性和物理性质。
1,2-双(4-二甲氧基苯基)乙烷: 包含甲氧基而不是甲基,导致电子效应和反应性的变化。
1,2-双(2,3-二甲基苯基)乙烷: 结构相似,但甲基位置不同,影响空间相互作用和反应性.
独特性: 1,2-二(2,4,6-三甲基苯基)乙烷因芳环上甲基的特定排列而具有独特性,这影响了它的化学行为,使其与其他类似化合物有所区别。 这种独特的结构使它能够进行特定类型的相互作用和反应,这些相互作用和反应在其他相关化合物中没有观察到 .
作用机制
The mechanism of action of 1,2-Di(2,4,6-trimethylphenyl)ethane primarily involves its interaction with other chemical species through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups on the aromatic rings also affects its steric and electronic properties, making it a versatile compound in various chemical reactions .
相似化合物的比较
1,2-Diphenylethane: Lacks the methyl groups present in 1,2-Di(2,4,6-trimethylphenyl)ethane, resulting in different reactivity and physical properties.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups instead of methyl groups, leading to variations in electronic effects and reactivity.
1,2-Bis(2,3-dimethylphenyl)ethane: Similar structure but with different methyl group positions, affecting steric interactions and reactivity.
Uniqueness: this compound is unique due to the specific arrangement of methyl groups on the aromatic rings, which influences its chemical behavior and makes it distinct from other similar compounds. This unique structure allows for specific interactions and reactivity patterns that are not observed in other related compounds .
属性
CAS 编号 |
4674-23-1 |
|---|---|
分子式 |
C20H26 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3 |
InChI 键 |
TUIQGWQRVMJCAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CCC2=C(C=C(C=C2C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)




![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)


